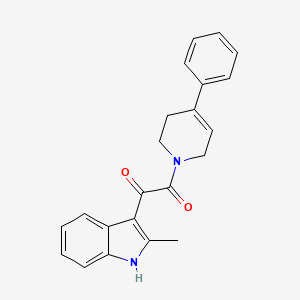![molecular formula C16H14N4O2 B2854421 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile CAS No. 338959-83-4](/img/structure/B2854421.png)
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile, also known as MPHP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile is believed to act as a dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its deficiency has been linked to various neurological disorders. By inhibiting the reuptake of dopamine, 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile can increase the levels of this neurotransmitter in the brain, which may have therapeutic benefits.
Biochemical and Physiological Effects:
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile has been shown to induce hyperactivity and stereotypy in animal models, which suggests that it has stimulant properties. It has also been reported to increase locomotor activity and cause anorexia in rats. In addition, 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Advantages and Limitations for Lab Experiments
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile has several advantages for laboratory experiments, including its ease of synthesis and its potential as a therapeutic agent for neurological disorders. However, it also has some limitations, including its potential for abuse and its lack of selectivity for dopamine transporters.
Future Directions
There are several potential future directions for research on 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile, including its use as a tool for studying the dopamine system and its potential as a therapeutic agent for neurological disorders. Researchers may also investigate its potential for abuse and its effects on other neurotransmitter systems. Additionally, further studies may be needed to determine the optimal dosage and administration route for 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile in therapeutic settings.
Synthesis Methods
The synthesis of 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile involves the reaction of 4-phenoxybenzaldehyde and 3-methoxyimino-2-methyl-1-phenylpropan-1-one with hydrazine hydrate and sodium acetate in acetic acid. The resulting product is purified through recrystallization to obtain 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile in its solid form.
Scientific Research Applications
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. Researchers have investigated its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
(1E,2Z)-2-methoxyimino-N-(4-phenoxyanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-21-18-12-14(11-17)20-19-13-7-9-16(10-8-13)22-15-5-3-2-4-6-15/h2-10,12,19H,1H3/b18-12-,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGUCMXTDTVKBX-HFFHEWJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)\C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)
![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)



![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)



![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)